N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-27-7-6-17-12-16(2-4-19(17)27)20(28-8-10-31-11-9-28)14-25-23(29)24(30)26-18-3-5-21-22(13-18)33-15-32-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMCTDHDYJMABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is microtubules and their component protein, tubulin. Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division.
Mode of Action
This compound interacts with its target by modulating microtubule assembly. It achieves this by suppressing tubulin polymerization or stabilizing the microtubule structure. This interaction leads to mitotic blockade and cell apoptosis.
Biochemical Pathways
The compound this compound affects the cell cycle pathway. By causing mitotic blockade, it disrupts the normal progression of the cell cycle, leading to cell death.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been designed based on literature reports of the activity of indoles against various cancer cell lines. The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines.
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has shown to influence cell function. It has been reported that this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s mechanism of action is related to its ability to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Temporal Effects in Laboratory Settings
It has been reported that the compound has shown significant anticancer activity against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) :
- Structural Similarities : Both compounds share an oxalamide backbone with aromatic and nitrogen-containing substituents.
- Functional Differences: BNM-III-170 includes a guanidinomethyl group and a methylamino-indenyl moiety, enhancing its role as a CD4-mimetic compound for antiviral applications. In contrast, the target compound’s morpholinoethyl group and methylindolin substituent may favor interactions with kinase or G-protein-coupled receptors.
- Synthesis : BNM-III-170 is synthesized via multi-step coupling reactions, similar to oxalamide derivatives in and , which use carbodiimide-based activation (e.g., HATU/DIPEA) .
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) :
- Metabolic Stability: This oxalamide undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that the target compound’s morpholino group (known to enhance solubility and metabolic stability) might mitigate rapid clearance .
Benzodioxole-Containing Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole (4d) :
- Structural Contrast : While 4d is a benzimidazole with dual benzodioxole substituents, the target compound’s oxalamide linker provides greater conformational flexibility.
- Synthesis : 4d is synthesized under reflux conditions (e.g., DMF, 80°C), whereas oxalamides typically require milder coupling agents (e.g., HATU at room temperature) .
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) :
Polyamine and Carboxamide Analogs
N1-(2-aminoethyl)-N2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine (25b) :
- Biological Target : This polyamine stabilizes c-MYC G-quadruplex DNA, suggesting that the benzodioxole moiety in the target compound could similarly enhance nucleic acid interactions. However, the oxalamide core may shift selectivity toward protein targets .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide :
- Synthetic Approach: Carboxamides in this class are synthesized via carbodiimide-mediated coupling, analogous to oxalamide preparations. The cyclopropane ring in these derivatives may confer rigidity, contrasting with the target compound’s flexible morpholinoethyl chain .
Research Implications
- Structural Optimization: The morpholino group in the target compound may improve solubility and metabolic stability compared to simpler benzodioxole carboxamides .
- Target Specificity : The methylindolin moiety could direct activity toward kinase or neurotransmitter receptors, distinguishing it from antiviral oxalamides like BNM-III-170 .
- Synthetic Feasibility : Methods from and (e.g., HATU-mediated coupling) are applicable for scalable synthesis .
Note: Direct pharmacological data for the target compound are absent in the provided evidence. Further experimental studies are required to validate its biological activity and pharmacokinetic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
